N~6~,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine
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Overview
Description
N~6~,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a chrysene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chrysene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Amino Groups: Amination reactions are used to introduce the amino groups at the 6 and 12 positions of the chrysene backbone.
Attachment of Phenyl Groups: Phenylation reactions, often involving palladium-catalyzed cross-coupling, are employed to attach phenyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production of N6,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~6~,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the chrysene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N~6~,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N6,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, in medicinal applications, it may interact with DNA or proteins, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
N~6~,N~6~,N~12~,N~12~-Tetraphenylchrysene-6,12-diamine can be compared with other similar compounds, such as:
N~6~,N~6~-Diphenylchrysene-6-diamine: Lacks the additional phenyl groups, resulting in different chemical properties.
N~12~,N~12~-Diphenylchrysene-12-diamine: Similar to the above but with variations in reactivity and applications.
Tetraphenylmethane: A simpler structure with different physical and chemical properties.
Properties
CAS No. |
279672-22-9 |
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Molecular Formula |
C42H30N2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
6-N,6-N,12-N,12-N-tetraphenylchrysene-6,12-diamine |
InChI |
InChI=1S/C42H30N2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)41-29-39-36-26-14-16-28-38(36)42(30-40(39)35-25-13-15-27-37(35)41)44(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
InChI Key |
QZMRZMUXFCMRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C(C5=CC=CC=C54)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C83 |
Origin of Product |
United States |
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